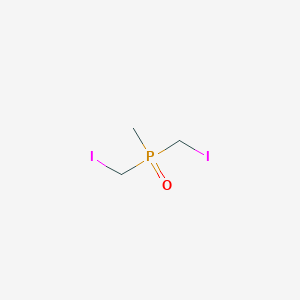
2,3-dihydroxybutanedioic acid;(1S)-1-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxybutanedioic acid: is a tetraric acid that is butanedioic acid substituted by hydroxy groups at positions 2 and 3 . (1S)-1-phenylethanamine is an organic compound that is a derivative of phenylethylamine, often used in the synthesis of various pharmaceuticals and chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
2,3-dihydroxybutanedioic acid: can be synthesized through the oxidation of maleic acid or fumaric acid using potassium permanganate.
(1S)-1-phenylethanamine: can be synthesized through the reduction of acetophenone using a reducing agent such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods:
2,3-dihydroxybutanedioic acid: is industrially produced by the fermentation of glucose using specific strains of fungi such as Aspergillus niger.
(1S)-1-phenylethanamine: is produced industrially through the catalytic hydrogenation of phenylacetonitrile.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,3-dihydroxybutanedioic acid can undergo oxidation to form oxalic acid.
Reduction: (1S)-1-phenylethanamine can be reduced to form 1-phenylethanol.
Substitution: Both compounds can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of (1S)-1-phenylethanamine: 1-phenylethanol.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2,3-dihydroxybutanedioic acid: is used as a chiral resolving agent in the separation of racemic mixtures.
(1S)-1-phenylethanamine: is used as a building block in the synthesis of various pharmaceuticals.
Biology:
2,3-dihydroxybutanedioic acid: is used in the study of metabolic pathways in plants.
(1S)-1-phenylethanamine: is used in the study of neurotransmitter functions.
Medicine:
2,3-dihydroxybutanedioic acid: is used in the formulation of effervescent tablets.
(1S)-1-phenylethanamine: is used in the synthesis of drugs for the treatment of depression and attention deficit hyperactivity disorder.
Industry:
2,3-dihydroxybutanedioic acid: is used in the food industry as an acidulant and antioxidant.
(1S)-1-phenylethanamine: is used in the production of polymers and resins.
Wirkmechanismus
2,3-dihydroxybutanedioic acid:
- Acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions .
- Functions as an antioxidant by scavenging free radicals .
(1S)-1-phenylethanamine:
Vergleich Mit ähnlichen Verbindungen
Succinic acid: Similar to 2,3-dihydroxybutanedioic acid but lacks the hydroxy groups.
Phenylethylamine: Similar to (1S)-1-phenylethanamine but lacks the ethylamine group.
Uniqueness:
2,3-dihydroxybutanedioic acid: is unique due to its chiral nature and its ability to form stable complexes with metal ions.
(1S)-1-phenylethanamine: is unique due to its role as a precursor in the synthesis of various pharmaceuticals.
Eigenschaften
IUPAC Name |
2,3-dihydroxybutanedioic acid;(1S)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C4H6O6/c1-7(9)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7H,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFXXIZXEJNRQQ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)
![(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B8234482.png)




![Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B8234508.png)


![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate](/img/structure/B8234519.png)

![2-[3-[3-(3,5-Diphenyltetrazol-2-ium-2-yl)-5-methoxyphenyl]-5-methoxyphenyl]-3,5-diphenyltetrazol-2-ium;dichloride](/img/structure/B8234533.png)


